4-Bromo-2-propoxybenzoic acid
Overview
Description
4-Bromo-2-propoxybenzoic acid is a chemical compound with the CAS Number: 269731-55-7 . It has a molecular weight of 259.1 and its IUPAC name is 4-bromo-2-propoxybenzoic acid .
Molecular Structure Analysis
The Inchi Code for 4-Bromo-2-propoxybenzoic acid is 1S/C10H11BrO3/c1-2-5-14-9-6-7 (11)3-4-8 (9)10 (12)13/h3-4,6H,2,5H2,1H3, (H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Bromo-2-propoxybenzoic acid is a solid at normal temperature and pressure . It has some acidic properties .Scientific Research Applications
Metabolic Pathways and Toxicity Studies :
- Compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), which share a similar bromobenzoic acid structure, have been studied for their metabolic pathways and possible toxic effects. Such compounds undergo oxidative deamination, producing metabolites like 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) (Carmo et al., 2005).
Structure-Property Relationships :
- The thermodynamics of various halogenbenzoic acids, including bromobenzoic acids, have been studied to understand their melting temperatures, enthalpies of fusion, vapor pressures, and solubilities. These properties are crucial in pharmaceutical and material science applications (Zherikova et al., 2016).
Catalytic and Synthetic Applications :
- Bromobenzoic acids have been used in catalyst-free P-C coupling reactions, indicating their potential use in organic synthesis and pharmaceutical applications (Jablonkai & Keglevich, 2015).
Environmental Degradation Studies :
- Studies on the degradation of bromobenzoic acids by bacterial strains like Pseudomonas aeruginosa offer insights into environmental applications, such as bioremediation and understanding the environmental fate of these compounds (Higson & Focht, 1990).
Molecular Interaction Studies :
- Research on the strength of halogen bonds in compounds like 4-bromo-3,5-di(methoxy)benzoic acid informs about intermolecular interactions, which is critical in the design of pharmaceuticals and materials (Raffo et al., 2016).
Natural Product Synthesis :
- Bromobenzoic acid derivatives have been isolated from natural sources like red algae, contributing to the field of natural product chemistry and potential drug discovery (Zhao et al., 2004).
Genetic Engineering for Herbicide Resistance :
- Bromobenzoic acids have been used in genetic engineering research to confer herbicide resistance in transgenic plants, showcasing their role in agricultural biotechnology (Stalker, McBride & Malyj, 1988).
Supramolecular Chemistry :
- The study of supramolecular assemblies involving bromo derivatives of benzoic acids highlights their role in the development of novel materials and understanding of molecular recognition (Varughese & Pedireddi, 2006).
Safety And Hazards
The safety data sheet for 4-Bromo-2-propoxybenzoic acid suggests that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest . In case of ingestion, immediate medical assistance should be sought .
properties
IUPAC Name |
4-bromo-2-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBBDKYPTZFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478000 | |
Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-propoxybenzoic acid | |
CAS RN |
269731-55-7 | |
Record name | 4-BROMO-2-PROPOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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